molecular formula C10H13N5Na2O10P2 B10830042 Adenosine 3',5'-diphosphate (disodium)

Adenosine 3',5'-diphosphate (disodium)

Cat. No.: B10830042
M. Wt: 471.17 g/mol
InChI Key: PQHHAKIJTDLQLS-IDIVVRGQSA-L
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Description

Adenosine 3’,5’-diphosphate (disodium) is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adenosine 3’,5’-diphosphate (disodium) can be synthesized through chemical synthesis. The process involves the phosphorylation of adenosine at the 3’ and 5’ positions using phosphorylating agents .

Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate (disodium) typically involves enzymatic synthesis. This method utilizes enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the compound as a product .

Chemical Reactions Analysis

Types of Reactions: Adenosine 3’,5’-diphosphate (disodium) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine monophosphate, while reduction may yield adenosine .

Comparison with Similar Compounds

  • Adenosine 2’,5’-diphosphate (sodium salt)
  • Adenosine 5’-diphosphate (disodium salt)
  • Adenosine 3’-phosphate 5’-phosphosulfate (lithium salt hydrate)
  • Adenosine 5’-triphosphate (disodium salt hydrate)
  • Adenosine 5’-monophosphate (disodium salt)

Uniqueness: Adenosine 3’,5’-diphosphate (disodium) is unique due to its specific phosphorylation at the 3’ and 5’ positions, which allows it to act as a product inhibitor of hydroxysteroid sulfotransferases. This specific structure enables it to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling .

Properties

Molecular Formula

C10H13N5Na2O10P2

Molecular Weight

471.17 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

PQHHAKIJTDLQLS-IDIVVRGQSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]

Origin of Product

United States

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